molecular formula C11H11N B3178714 1,5-Dimethylisoquinoline CAS No. 72678-15-0

1,5-Dimethylisoquinoline

Cat. No.: B3178714
CAS No.: 72678-15-0
M. Wt: 157.21 g/mol
InChI Key: YOBUQOYYKCZRQU-UHFFFAOYSA-N
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Description

1,5-Dimethylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11N It is a derivative of isoquinoline, characterized by the presence of two methyl groups at the 1 and 5 positions of the isoquinoline ring

Biochemical Analysis

Biochemical Properties

1,5-Dimethylisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound can alter the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell function and viability. In terms of cellular metabolism, this compound has been reported to affect glycolysis and oxidative phosphorylation, leading to changes in cellular energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These interactions can result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of this compound, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been investigated. It has been found that continuous exposure to this compound can lead to adaptive changes in cells, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular function. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites . These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of other substrates or inhibitors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics and endogenous compounds . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of metal catalysts, such as palladium or nickel, can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

1,5-Dimethylisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the methyl groups at positions 1 and 5.

    Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position.

    1-Benzylisoquinoline: A derivative with a benzyl group at the 1 position.

Uniqueness

1,5-Dimethylisoquinoline is unique due to the specific placement of its methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets or alter its electronic properties, making it distinct from other isoquinoline derivatives .

Properties

IUPAC Name

1,5-dimethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-3-5-11-9(2)12-7-6-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBUQOYYKCZRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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